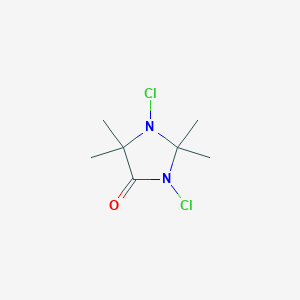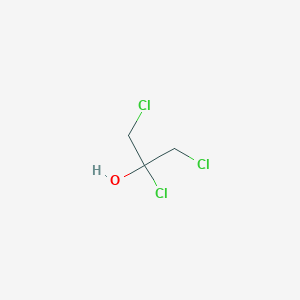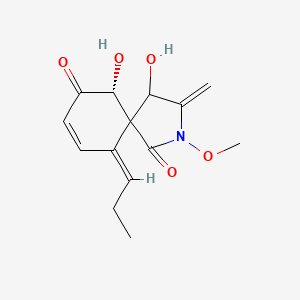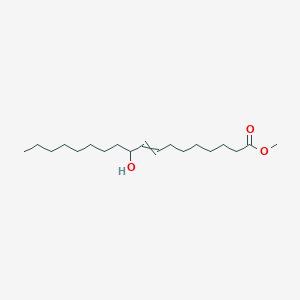
1,3-Bis(4-methoxyphenyl)-2-benzothiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(4-methoxyphenyl)-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring This particular compound is characterized by the presence of two 4-methoxyphenyl groups attached to the benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(4-methoxyphenyl)-2-benzothiophene typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts acylation followed by cyclization reactions. The starting materials often include 4-methoxybenzoyl chloride and thiophene derivatives. The reaction conditions usually involve the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis(4-methoxyphenyl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst
Substitution: Various electrophiles such as halogens, nitro groups, etc.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(4-methoxyphenyl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with various biological activities.
Wirkmechanismus
The mechanism of action of 1,3-Bis(4-methoxyphenyl)-2-benzothiophene is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Bis(4-methoxyphenyl)penta-1,4-diene: A stereoisomer with similar structural features but different electronic properties.
4,4′-Dimethoxydihydrochalcone: Another compound with methoxyphenyl groups, used in different applications.
Uniqueness
1,3-Bis(4-methoxyphenyl)-2-benzothiophene is unique due to its benzothiophene core, which imparts distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
128709-98-8 |
|---|---|
Molekularformel |
C22H18O2S |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
1,3-bis(4-methoxyphenyl)-2-benzothiophene |
InChI |
InChI=1S/C22H18O2S/c1-23-17-11-7-15(8-12-17)21-19-5-3-4-6-20(19)22(25-21)16-9-13-18(24-2)14-10-16/h3-14H,1-2H3 |
InChI-Schlüssel |
FBJKRPSDEFNGRT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=C3C=CC=CC3=C(S2)C4=CC=C(C=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}undecanoic acid](/img/structure/B14286790.png)
![2-Hydroxy-8-methoxy-11H-benzo[a]carbazole-3-carboxylic acid](/img/structure/B14286793.png)


![2-{4-[(Cyclohexylmethyl)amino]-2-ethoxybenzoyl}benzoic acid](/img/structure/B14286810.png)
![N-Acetyl-N-[3-(dimethylamino)propyl]acetamide](/img/structure/B14286813.png)





![2-{3-[Chloro(dimethyl)silyl]propyl}-2,12-dimethylcyclododecan-1-one](/img/structure/B14286858.png)
![2-[(Thiophen-2-yl)methylidene]-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14286864.png)

